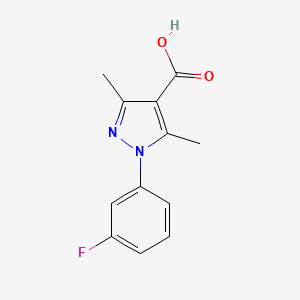

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

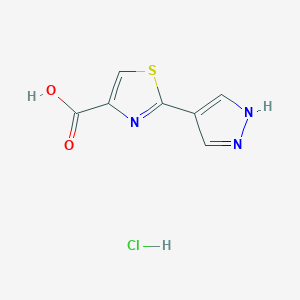

The molecular structure of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be expected to feature a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in water .Aplicaciones Científicas De Investigación

Medicine: Antiviral and Antimicrobial Applications

This compound has shown promise in the medical field due to its structural similarity to pyrazole derivatives, which are known for their biological activities. Pyrazole derivatives have been reported to possess antiviral and antimicrobial properties, making them valuable in the development of new medications .

Agriculture: Allelopathic Potential

In agriculture, compounds like 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be explored for their allelopathic effects. Allelopathy refers to the chemical inhibition of one plant by another through the release of natural substances. This can be utilized for weed control and to manage crop pests .

Material Science: Photocatalysis

The fluorophenyl group within this compound could potentially be used in material science, particularly in photocatalysis. Photocatalytic materials are capable of absorbing light and driving chemical reactions, which is a growing area of research for environmental cleanup and sustainable chemistry .

Environmental Science: Pollution Control

Derivatives of fluorophenyl compounds have been studied for their role in environmental science, especially in pollution control. They can be used in photocatalytic processes to remove harmful substances like sulfur oxides from flue gases, contributing to cleaner air .

Chemical Synthesis: Suzuki–Miyaura Coupling

The boronic acid derivatives of fluorophenyl compounds are crucial in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is widely used for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds .

Biochemistry: Enzyme Inhibition

In biochemistry, the pyrazole moiety is known to interact with enzymes and can act as an inhibitor. This interaction is crucial for the design of enzyme inhibitors that can regulate biochemical pathways, which is essential for developing treatments for various diseases .

Drug Discovery: Scaffold for Novel Compounds

The pyrrolidine ring, which is structurally related to pyrazole, is a versatile scaffold in drug discovery. It is used to obtain compounds for the treatment of human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACJQBZZIQQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)

![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)